3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid
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Overview
Description
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, a cyano group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a brominated thiophene derivative with a cyano-substituted prop-2-enoic acid precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The cyano and prop-2-enoic acid groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyano group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromothiophen-2-yl)acrylic acid: Similar structure but lacks the cyano group.
4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the prop-2-enoic acid moiety.
3-Cyano-4-bromothiophene: Similar structure but lacks the prop-2-enoic acid moiety.
Uniqueness
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is unique due to the presence of both the cyano and prop-2-enoic acid groups, which provide additional sites for chemical modification and enhance its reactivity and versatility in organic synthesis.
Properties
CAS No. |
917772-57-7 |
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Molecular Formula |
C8H4BrNO2S |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)-3-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)5(3-10)1-8(11)12/h1-2,4H,(H,11,12) |
InChI Key |
VIVOQKQOZJZVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(=CC(=O)O)C#N |
Origin of Product |
United States |
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